N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-12-7-8-14(21-3)13(10-12)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQGNJNBNKPLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors to form the piperidinone ring.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or sulfonamide groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticoagulant Therapy
The primary mechanism of action for this compound is its ability to inhibit FXa, thereby reducing thrombin generation and preventing blood clot formation. This property makes it particularly valuable in developing anticoagulant therapies. Research indicates that this compound exhibits good bioavailability, low clearance rates, and a small volume of distribution in both animal models and humans.
Anti-inflammatory Properties
Studies have suggested that N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide may also possess anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Its ability to modulate inflammatory pathways could provide therapeutic benefits in diseases characterized by excessive inflammation.
Cancer Treatment
The compound's structural features suggest potential applications in oncology. Research is ongoing to explore its cytotoxic effects against specific cancer cell lines, particularly those resistant to conventional therapies. Its unique mechanism of action may offer new avenues for cancer treatment.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Optimized reaction conditions are utilized to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Structural Comparison
The following table compares this compound with similar compounds based on their structural features and unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[4-chloro-2-(2,6-difluorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide | Contains chloro and difluorophenyl groups | Enhanced potency against specific cancer cell lines |
| N-[4-methoxyphenyl]-N-(3-pyridyl)-sulfonamide | Pyridine ring substitution | Broader spectrum against bacterial infections |
| N-[4-fluorophenyl]-N-(3-pyridyl)-sulfonamide | Fluorine substitution | Improved metabolic stability |
Case Studies and Research Findings
Research into this compound has focused on its interactions with biological targets. For instance:
- FXa Inhibition Studies : Experimental studies have demonstrated that this compound effectively inhibits FXa in vitro, leading to reduced thrombin generation. This inhibition is critical for developing novel anticoagulant therapies.
- Cytotoxicity Assays : Preliminary studies assessing the cytotoxic effects of this compound on various cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, the compound has shown efficacy in reducing inflammatory markers, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide and related sulfonamide derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-methoxy group in the target compound may enhance membrane permeability compared to the chlorobenzyl and trifluoromethyl-pyrazole groups in compound 6d, which are bulkier and more lipophilic .
Synthesis and Yield :
- Compound 6d was synthesized in 48.6% yield via alkylation of a pyrazole precursor , whereas sulfonamide derivatives like those in achieved lower yields (e.g., 34% for a bromopropanamide analog), suggesting the target compound’s synthesis may require optimized conditions .
Compound 6d’s antitumor activity (IC₅₀ ~1.2 µM in MCF-7 cells) suggests that the target compound’s 2-oxopiperidine group could be substituted for pyrazole to balance potency and toxicity .
Stability and Toxicity Considerations
- The target compound’s methoxy group may reduce metabolic degradation compared to bromo or cyano substituents (), though the 2-oxopiperidine ring could introduce hydrolytic instability under acidic conditions .
- Analogues like those in (C16H24N2O2) lack classified hazards, but sulfonamide derivatives often require rigorous hepatotoxicity screening due to historical safety concerns .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352 Da. Its structure includes a piperidine ring, a methoxy group, and a sulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 352 Da |
| LogP | 3.11 |
| Polar Surface Area (Ų) | 59 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The primary biological activity of this compound is attributed to its role as a direct inhibitor of Factor Xa (FXa) . By inhibiting FXa, the compound disrupts the coagulation cascade, leading to reduced thrombin generation and subsequent antithrombotic effects. This mechanism positions it as a potential candidate for treating thromboembolic disorders.
Pharmacokinetics
Research indicates that this compound exhibits good bioavailability , low clearance , and a small volume of distribution in both animal models and humans. These pharmacokinetic properties suggest that it could be effective in clinical settings with minimal side effects.
Biological Activity and Case Studies
A series of studies have evaluated the biological activity of this compound:
- Antithrombotic Effects : In laboratory settings, the compound demonstrated significant inhibition of platelet aggregation, which is crucial for preventing thrombosis. The inhibition was linked to the reduction in thrombin levels due to FXa inhibition.
- Cancer Research : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
- Neuropharmacological Potential : The presence of the piperidine ring indicates potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting that this compound may also influence neurological pathways.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of this sulfonamide derivative, and how are they identified experimentally?
- Methodological Answer : Target identification typically involves competitive binding assays and functional electrophysiological studies using recombinant receptors (e.g., GluA subunits of AMPA receptors). For example, plasmid DNAs expressing rat GluA1, GluA2, or GluA4 receptors can be transfected into HEK293 cells, and potentiator activity is measured via patch-clamp techniques. Co-expression with auxiliary proteins like stargazin or γ8 (TARPs) may be required to replicate native receptor behavior, as these proteins modulate receptor trafficking and pharmacology .
Q. What synthetic routes are employed for preparing this compound, and how is purity validated?
- Methodological Answer : Synthesis often involves multi-step nucleophilic substitution and coupling reactions. For example, a sulfonamide group can be introduced via reaction of a phenylamine intermediate with propane-2-sulfonyl chloride under basic conditions. Critical purity validation includes:
- HPLC : ≥98% purity criteria (e.g., C18 column, acetonitrile/water gradient) .
- Chiral Analysis : Enantiomeric excess (e.e.) determination using chiral stationary phases or derivatization with chiral auxiliaries .
- Elemental Analysis : Confirmation of molecular formula via combustion analysis (C, H, N, S) .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from the 2-oxopiperidinyl group?
- Methodological Answer :
- Regioselective Protection : Temporarily protect the piperidinyl carbonyl group with tert-butoxycarbonyl (Boc) to reduce steric interference during sulfonamide coupling .
- Coupling Agents : Use HATU or EDCI/HOBt to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product. Typical yields for analogous sulfonamides range from 70–85% .
Q. How should contradictory data in receptor binding assays involving auxiliary proteins be analyzed?
- Methodological Answer : Variability may arise from differences in auxiliary protein expression (e.g., stargazin vs. γ8). To resolve contradictions:
- Control Experiments : Compare receptor activity with/without co-expressed TARPs. For example, γ8 enhances agonist potency at GluA2/3 receptors but not GluA1 .
- Quantitative PCR : Verify auxiliary protein mRNA levels in cell lines to ensure consistent expression .
- Statistical Modeling : Apply ANOVA to assess the significance of auxiliary protein effects across replicates .
Q. What computational strategies predict binding interactions with AMPA receptor subunits?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions. The 2-oxopiperidinyl group may occupy a hydrophobic pocket near the ligand-binding domain (LBD), while the sulfonamide interacts with polar residues (e.g., Arg485 in GluA2) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .
- SAR Analysis : Compare with analogs (e.g., PF-04958242) to identify critical substituents for potency and selectivity .
Key Considerations for Experimental Design
- Pharmacological Profiling : Include positive controls (e.g., PF-04958242 for AMPA potentiation) and account for species-specific receptor isoforms .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes (human/rat) to predict in vivo clearance .
- Crystallography : Co-crystallize the compound with GluA2-LBD to resolve binding modes (PDB deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
